3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
CAS No.: 439080-96-3
Cat. No.: VC20777542
Molecular Formula: C20H20FNO4
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439080-96-3 |
|---|---|
| Molecular Formula | C20H20FNO4 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 3-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2 |
| Standard InChI Key | AVAZNWOHQJYCEL-UHFFFAOYSA-N |
| SMILES | C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 |
| Canonical SMILES | C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 |
Introduction
Overview of 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone is a chemical compound categorized under oxazolidinones, which are cyclic compounds featuring a five-membered ring containing nitrogen and oxygen. This specific compound, identified by the CAS Registry Number 189028-95-3, has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents.
Molecular Formula and Weight
The molecular formula of 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone is
, with a molecular weight of approximately 357.38 g/mol .
Structural Characteristics
The structure of this compound includes a phenyl group, a fluorinated phenyl moiety, and a hydroxyl group, contributing to its biological activity. The presence of the fluorine atom is critical as it can influence the compound's pharmacokinetics and pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FNO4 |
| Molecular Weight | 357.38 g/mol |
| CAS Registry Number | 189028-95-3 |
Synthesis and Chemical Reactions
The synthesis of 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone typically involves multi-step organic reactions, including the formation of the oxazolidinone ring and the introduction of functional groups such as hydroxyl and fluorine. This compound is often considered an intermediate in the synthesis of Ezetimibe, a medication used to lower cholesterol levels.
Pharmacological Significance
Research indicates that compounds in the oxazolidinone class exhibit various biological activities, including antibacterial and antidiabetic properties. The specific activity of 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone is still under investigation, but its structural analogs have been shown to interact with biological targets effectively.
Potential Therapeutic Uses
Given its structural similarities to other therapeutic agents, this compound may have potential applications in treating conditions such as hyperlipidemia or bacterial infections. Further studies are necessary to elucidate its efficacy and safety profile.
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